N-(4-methylcyclohexyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide
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Overview
Description
N-(4-methylcyclohexyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is a complex organic compound characterized by its unique structure, which includes a leucinamide backbone substituted with 4-methylcyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylcyclohexyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide typically involves the following steps:
Formation of 4-methylcyclohexylamine: This can be achieved through the hydrogenation of 4-methylcyclohexanone in the presence of ammonia.
Acylation Reaction: The 4-methylcyclohexylamine is then reacted with 4-methylcyclohexanoyl chloride to form N-(4-methylcyclohexyl)-4-methylcyclohexanamide.
Coupling with Leucine: The final step involves coupling the N-(4-methylcyclohexyl)-4-methylcyclohexanamide with leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylcyclohexyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Scientific Research Applications
N-(4-methylcyclohexyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylcyclohexyl)acetamide
- N-[(4-methylcyclohexyl)carbonyl]leucine
- trans-4-methylcyclohexylamine
Uniqueness
N-(4-methylcyclohexyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is unique due to its dual 4-methylcyclohexyl substitution and leucinamide backbone, which confer specific chemical and biological properties not found in the similar compounds listed above
Properties
Molecular Formula |
C21H38N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-methyl-N-[4-methyl-1-[(4-methylcyclohexyl)amino]-1-oxopentan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H38N2O2/c1-14(2)13-19(21(25)22-18-11-7-16(4)8-12-18)23-20(24)17-9-5-15(3)6-10-17/h14-19H,5-13H2,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
RRWOMRVCKSUELS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NC2CCC(CC2)C |
Origin of Product |
United States |
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